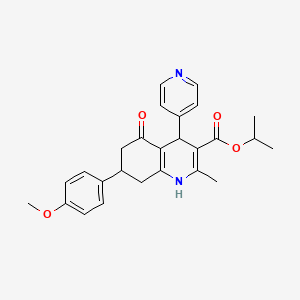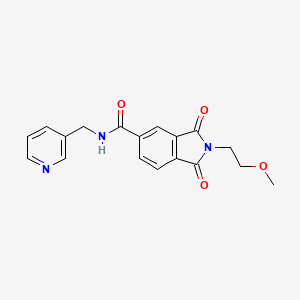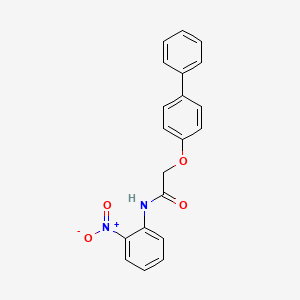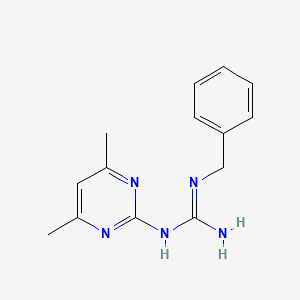![molecular formula C22H19N3O2 B4970260 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide, also known as BIP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BIP is a small molecule that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide is not fully understood. However, studies have suggested that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to have several biochemical and physiological effects. Studies have reported that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to protect neuronal cells from oxidative stress-induced cell death.
実験室実験の利点と制限
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal compound for in vitro studies. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to exhibit low toxicity, indicating its potential for therapeutic applications. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has some limitations for lab experiments. Its solubility in water is limited, which can make it challenging to use in certain assays. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide is relatively expensive, which can limit its use in large-scale studies.
将来の方向性
There are several future directions for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide research. One potential area of research is the development of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide analogs with improved solubility and potency. Additionally, studies can focus on investigating the potential therapeutic applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, research can explore the use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide in combination therapy with other drugs to enhance its therapeutic effects.
合成法
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide involves a multi-step process that starts with the condensation reaction of 2-aminobenzimidazole and 4-bromoaniline. This reaction yields 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 2-phenoxypropanoic acid to produce N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide exhibits anti-tumor activity by inhibiting the proliferation of cancer cells. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to have neuroprotective effects by preventing neuronal cell death.
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15(27-18-7-3-2-4-8-18)22(26)23-17-13-11-16(12-14-17)21-24-19-9-5-6-10-20(19)25-21/h2-15H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLDHDRGLGFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)





![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)
![6-(2,5-dimethylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4970252.png)
![4-[(3,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4970263.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)

![ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate](/img/structure/B4970282.png)
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)